3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione
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Overview
Description
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione is a synthetic organic compound with the molecular formula C13H7F6NO3 It is characterized by the presence of trifluoromethyl groups, a methoxy group, and a cyclobutene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dimethoxy-3-cyclobutane-1,2-dione with 3,5-bis(trifluoromethyl)aniline. The reaction is carried out in methanol at room temperature and requires several days to complete . The reaction conditions are relatively mild, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl groups and cyclobutene-1,2-dione core are thought to play a crucial role in its activity. These structural features may enable the compound to bind to specific enzymes or receptors, thereby modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione: shares similarities with other compounds containing trifluoromethyl groups and cyclobutene-1,2-dione cores.
Squaramides: These compounds also contain a cyclobutene-1,2-dione core and are known for their hydrogen-bonding capabilities.
Uniqueness
The presence of both trifluoromethyl groups and a methoxy group in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-methoxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO3/c1-23-11-8(9(21)10(11)22)20-7-3-5(12(14,15)16)2-6(4-7)13(17,18)19/h2-4,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMYYXPKRCJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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